

# An In-depth Technical Guide on JNJ-77242113 Target Engagement in Immune Cells

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## Compound of Interest

Compound Name: JNJ-1013  
Cat. No.: B10832104

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

JNJ-77242113 is a first-in-class oral peptide designed to selectively target the Interleukin-23 receptor (IL-23R).[1][2] The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases.[3] By binding to the IL-23R, JNJ-77242113 effectively blocks the signaling of IL-23, a key cytokine in the proliferation and maintenance of T helper 17 (Th17) cells, which are pathogenic in diseases like psoriasis and inflammatory bowel disease.[3][4][5] This document provides a detailed overview of the target engagement of JNJ-77242113, including quantitative binding and inhibition data, experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

## Quantitative Data on Target Engagement

The potency and selectivity of JNJ-77242113 have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its target engagement.

**Table 1: Binding Affinity and Potency of JNJ-77242113**

Parameter	Value	Cell/System	Reference
Binding Affinity (KD)	7.1 pM	IL-23 Receptor	[3][6][7]
IC50 (pSTAT3 Inhibition)	5.6 pM (± 1.2 pM SD)	Human PBMCs	[3]

**Table 2: Inhibition of IL-23-Induced Cytokine Production**

Cytokine Inhibited	IC50 Value	Cell/System	Reference
IFN $\gamma$	18.4 pM ( $\pm$ 6.2 pM SD)	Human NK Cells	[3]
IFN $\gamma$	11 pM	Whole Blood (Healthy Donors)	[3][6][8]
IFN $\gamma$	9 pM	Whole Blood (Psoriasis Patients)	[3][6][8]

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the target engagement of JNJ-77242113.

### IL-23-Induced STAT3 Phosphorylation (pSTAT3) Assay in Human PBMCs

This assay quantifies the ability of JNJ-77242113 to inhibit the proximal signaling of the IL-23 receptor.

- **Cell Preparation:** Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- **Compound Treatment:** Plate the PBMCs and pre-incubate with a concentration range of JNJ-77242113 for a specified period (e.g., 1-2 hours).
- **Stimulation:** Add recombinant human IL-23 to the cells to stimulate the IL-23R pathway and incubate for a short period (e.g., 15-30 minutes).
- **Fixation and Permeabilization:** Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.

- **Staining:** Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- **Data Acquisition and Analysis:** Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT3 signal. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[\[3\]](#)[\[8\]](#)

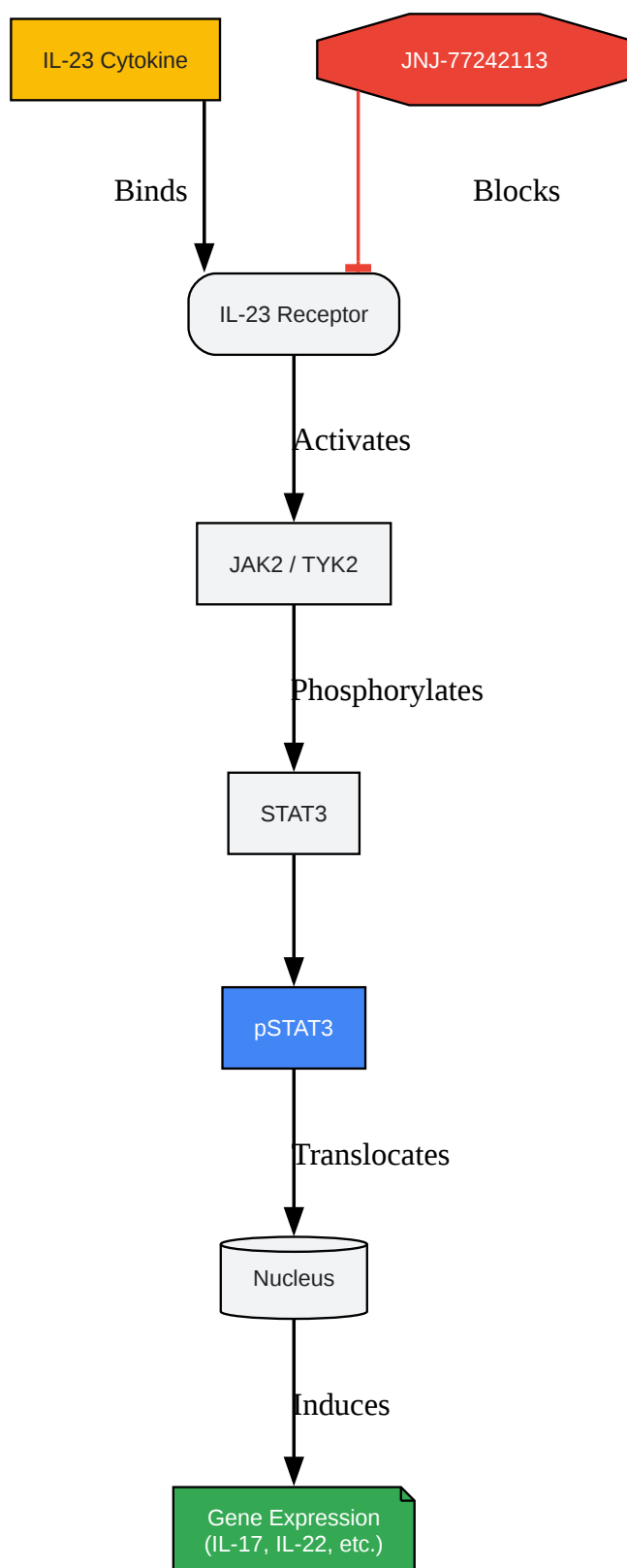
## Inhibition of IL-23-Induced IFN $\gamma$ Production in Whole Blood

This assay measures the downstream functional consequence of IL-23R blockade.

- **Sample Preparation:** Collect whole blood from healthy donors or patients with psoriasis into heparinized tubes.
- **Compound Treatment:** Aliquot the whole blood and pre-treat with a serial dilution of JNJ-77242113 for 1-2 hours.
- **Stimulation:** Add recombinant human IL-23, along with co-stimulants IL-2 and IL-18, to the treated blood samples to induce IFN $\gamma$  production.[\[3\]](#)
- **Incubation:** Incubate the samples for 24-48 hours at 37°C in a CO2 incubator.
- **Plasma Separation:** Centrifuge the samples to separate the plasma.
- **Cytokine Quantification:** Measure the concentration of IFN $\gamma$  in the plasma supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
- **Data Analysis:** Determine the IC50 value by plotting the IFN $\gamma$  concentration against the JNJ-77242113 concentration and fitting the data to a four-parameter logistic curve.[\[3\]](#)

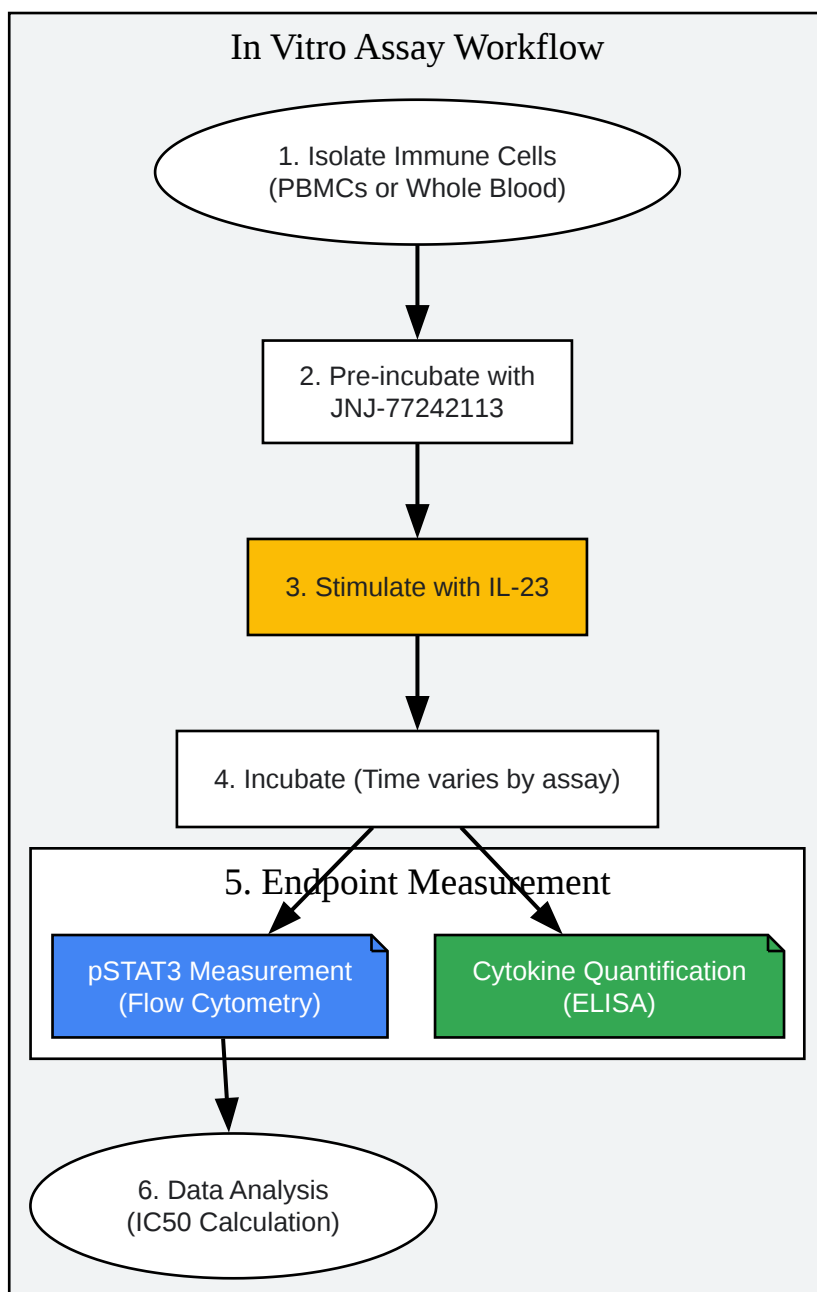
## Visualizations

Diagrams are provided to illustrate the mechanism of action and experimental workflows.



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Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.



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Caption: Generalized workflow for in vitro target engagement assays.

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